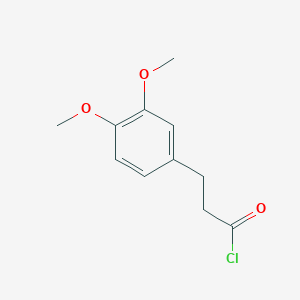
3-(3,4-Dimethoxyphenyl)propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)propanoyl chloride is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antioxidant Activities : 3-(3,4-Dimethoxyphenyl)propanoyl chloride is used in synthesizing phenol derivatives with significant antioxidant activities. These compounds have been found to exhibit potent inhibitory effects against enzymes like AChE, hCA I, hCA II, and BChE, indicating their potential therapeutic applications (Artunç et al., 2020).
Synthesis of Benzazepines : It serves as a precursor in the synthesis of benzazepines, a class of heterocyclic compounds. This process involves N-acylation with aralkanecarboxylic acid chlorides and further chemical reactions to produce 1-aralkyl-dihydro-2-benzazepines (Berney & Jauner, 1976).
Natural Ester Synthesis : It is instrumental in synthesizing natural ester sintenin and its synthetic analogues. These compounds demonstrate moderate inhibitory effects on various human tumor cell lines, indicating potential in cancer research (Hu et al., 2005).
Optical Purity Studies : Studies on the optical purity of related compounds, such as (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, have been conducted. These studies focus on the stereochemical aspects and catalysis for asymmetric hydrogenation (O'reilly et al., 1990).
Synthesis of Fluorescent Compounds : This compound is utilized in the synthesis of fluorescent oxazole derivatives. These compounds show high fluorescence quantum yields, which can be significant in analytical chemistry and materials science (Tang & Verkade, 1996).
Preparation of Propionic Acid Derivatives : The compound is used for synthesizing derivatives of 3-(3,4-dimethoxyphenyl)propionic acid. These derivatives have been studied for their biological activities, including effects on roosters in meat production and potential anthelmintic properties (Nováček et al., 1990).
Antibacterial Activity Research : New derivatives of 2-propenoylamide and 2-thiol propenoate synthesized from this compound have been studied for their antibacterial activities (El‐Ziaty & Shiba, 2007).
NMR Spectroscopy and X-ray Crystallography : Investigation of inclusion compounds of related derivatives with chloroform using NMR spectroscopy and X-ray crystallography has provided insights into crystal forms and molecular structures (Bardet et al., 1999).
CNS Depressant Studies : Although not directly related to this compound, studies on related compounds like 1-(3,4-dimethoxyphenyl)-2-propanol have revealed CNS depressant properties in animals, indicating potential neurological applications (Barfknecht et al., 1970).
Study of Free Radical Processes : Research on 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide, a related compound, has contributed to understanding the formation of certain diarylethanes through free-radical processes, highlighting its importance in organic synthesis (Bansal et al., 1983).
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)propanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCHFQLAEJRLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
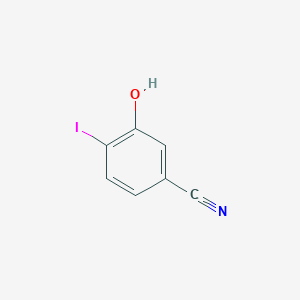
![7-Fluoro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2736900.png)
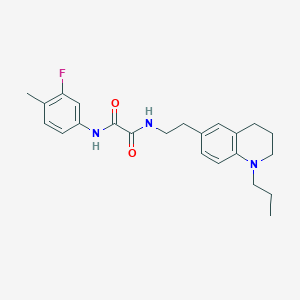
![9-cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2736902.png)
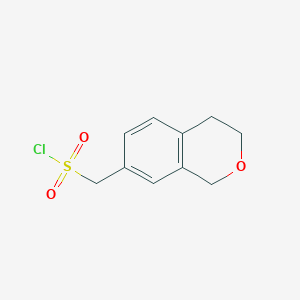
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2736904.png)
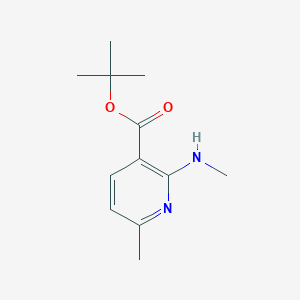
![2-amino-6-(3-(diethylamino)propyl)-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2736907.png)
![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/no-structure.png)
![Spiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine];hydrochloride](/img/structure/B2736914.png)
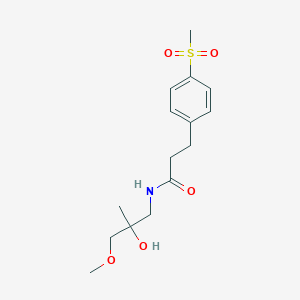
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2736917.png)

![2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B2736919.png)
